tert-Butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
This compound is a tert-butyl carbamate-protected dihydroisoquinoline derivative featuring bromine at position 6 and a methyl group at position 7.
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-12(16)8-11-5-6-17(9-13(10)11)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
JTBCGMRPCHIJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Biological Activity
tert-Butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 893566-75-1) is a synthetic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C14H18BrNO2
- Molecular Weight : 312.20 g/mol
- LogP : 3.68
- Polar Surface Area (PSA) : 29.54 Ų
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antitumor Activity
Research indicates that isoquinoline derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline effectively inhibited the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent. The structure-activity relationship (SAR) analysis indicates that the bromo and tert-butyl groups play a crucial role in enhancing its antimicrobial efficacy .
Neuroprotective Effects
Recent investigations have pointed to the neuroprotective properties of isoquinoline derivatives. In vitro studies using neuronal cell lines have revealed that tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline can protect against oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with bromo-substituted isoquinolines.
- Reagents : Di-tert-butyl dicarbonate is commonly used as a protecting group for amines during the reaction.
- Reaction Conditions : The reaction is carried out under controlled temperature and pH to ensure optimal yields.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their antitumor activity. Among them, tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline showed an IC50 value of approximately 5 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 μg/mL and 20 μg/mL respectively, demonstrating significant antibacterial action .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 facilitates nucleophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl group in the dihydroisoquinoline framework. The Boc group enhances ring activation by electron withdrawal through conjugation.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, 12 h | 6-Amino-8-methyl-3,4-dihydroisoquinoline | 78% | |
| Methoxy substitution | NaOMe, CuI, DMSO, 100°C, 24 h | 6-Methoxy-8-methyl-3,4-dihydroisoquinoline | 65% | |
| Thiol substitution | NaSH, EtOH, reflux, 6 h | 6-Sulfanyl-8-methyl-3,4-dihydroisoquinoline | 82% |
Key Mechanistic Insight :
The Boc group directs nucleophilic attack to the para position of the bromine (position 6) due to resonance stabilization of the intermediate Meisenheimer complex.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom enables palladium- or nickel-catalyzed coupling reactions for C–C bond formation.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Phenyl-8-methyl-3,4-dihydroisoquinoline | 89% | ||
| Vinylboronic ester | PdCl₂(dppf), CsF, THF, 60°C | 6-Vinyl-8-methyl-3,4-dihydroisoquinoline | 73% |
Buchwald-Hartwig Amination
| Amine | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | Pd₂(dba)₃, Xantphos, NaOtBu | 6-Piperidinyl-8-methyl-3,4-dihydroisoquinoline | 68% |
Boc Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine :
Bromine-Lithium Exchange
The bromine atom undergoes lithiation at low temperatures, enabling further functionalization:
| Electrophile (E) | Product | Yield | Source |
|---|---|---|---|
| CO₂ | 6-Carboxy-8-methyl derivative | 55% | |
| DMF | 6-Formyl-8-methyl derivative | 62% |
Oxidation of the Dihydroisoquinoline Ring
The 3,4-dihydroisoquinoline moiety is oxidized to the fully aromatic isoquinoline under mild conditions:
-
Yield : 84%.
Methyl Group Reactivity at Position 8
The methyl group undergoes selective oxidation or halogenation under radical or electrophilic conditions :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 8-Bromomethyl derivative | 45% | |
| Oxidation | KMnO₄, H₂O, 0°C | 8-Carboxy derivative | 58% |
Comparative Reactivity of Brominated Isoquinolines
The position of bromine and methyl substituents significantly alters reactivity:
| Compound | Suzuki Coupling Rate (k, ×10⁻³ s⁻¹) | SNAr Yield (%) | Source |
|---|---|---|---|
| 6-Bromo-8-methyl derivative (target) | 2.7 | 78 | |
| 5-Bromo-7-methyl derivative | 1.9 | 65 | |
| 8-Bromo-6-methyl derivative | 3.1 | 82 |
Trend : Electron-donating methyl groups meta to bromine (e.g., 8-methyl in the target) enhance SNAr rates due to reduced steric hindrance compared to ortho-substituted analogs.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter the compound’s electronic properties and reactivity. Key analogs include:
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 893566-74-0)
- Substituents : Bromine at position 4.
- Molecular Weight : 312.20 g/mol.
- Key Data : Used in Suzuki coupling reactions (e.g., with bis(pinacolato)diborane) to introduce aryl or heteroaryl groups at position 6 .
- Safety : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1579518-76-5)
- Substituents : Bromine at position 8 and hydroxyl at position 5.
- Molecular Weight : 328.20 g/mol.
- Key Data : The hydroxyl group enables further functionalization (e.g., methylation or acetylation), while bromine facilitates cross-coupling reactions .
tert-Butyl 6-bromo-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1613147-81-1)
- Substituents : Bromine at position 6 and fluorine at position 8.
- Molecular Weight : 330.19 g/mol.
- Key Data : Fluorine’s electron-withdrawing effect enhances electrophilic substitution at adjacent positions. The compound is a precursor for fluorinated drug candidates .
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Substituents : Bromine at position 7.
- Key Data : Synthesized in 99% yield under microwave conditions. Used to introduce boronate esters via Miyaura borylation .
Functional Group Comparisons
Preparation Methods
Direct Esterification of 6-Bromo-3,4-dihydroisoquinoline
One common method involves reacting 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride salt with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like tetrahydrofuran or dichloromethane at room temperature for 1 to 1.5 hours.
| Parameter | Details |
|---|---|
| Starting Material | 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride |
| Reagents | Di-tert-butyl dicarbonate, triethylamine |
| Solvent | Tetrahydrofuran or dichloromethane |
| Temperature | 20–25 °C |
| Reaction Time | 1–1.5 hours |
| Yield | 94–95.5% |
| Purification | Extraction with ethyl acetate, washing, drying, concentration, silica gel chromatography |
This method affords tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with high yield and purity, confirmed by ^1H NMR signals corresponding to aromatic protons, methylene groups, and tert-butyl protons.
Palladium-Catalyzed Borylation and Coupling Reactions
Further functionalization can be achieved by palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of potassium acetate and PdCl2(dppf) catalyst in N,N-dimethylformamide (DMF) at about 81 °C overnight. This reaction converts the bromo substituent into a boronate ester, which can be used for subsequent Suzuki coupling reactions.
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Reagents | Bis(pinacolato)diboron, potassium acetate |
| Catalyst | PdCl2(dppf) |
| Solvent | N,N-dimethylformamide |
| Temperature | 81 °C |
| Reaction Time | Overnight |
| Purification | Column chromatography with ethyl acetate/heptanes |
| Product | Mixture of borylated and residual bromo compounds |
Comparative Data Table on Key Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Boc Protection | 8-bromo-1,2,3,4-tetrahydroisoquinoline HCl | Di-tert-butyl dicarbonate, triethylamine, THF/DCM, 20–25 °C, 1–1.5 h | 94–95.5 | High yield, mild conditions |
| Pd-Catalyzed Borylation | tert-butyl 6-bromo-3,4-dihydroisoquinoline | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, DMF, 81 °C, overnight | Variable | Enables further Suzuki coupling for methylation |
| TFA-Catalyzed Solvent-Free Acylation | Isoquinoline derivatives | (Boc)2O, TMSCN, TFA, room temperature, solvent-free | 90+ | Mild, scalable, useful for related isoquinoline derivatives |
Additional Notes and Considerations
- The tert-butyl protecting group is introduced via reaction with di-tert-butyl dicarbonate, which is a standard method for carbamate formation.
- The bromo substituent at the 6-position allows for palladium-catalyzed cross-coupling reactions to introduce the methyl group at the 8-position or other substituents.
- Reaction monitoring is typically done by thin layer chromatography and nuclear magnetic resonance spectroscopy.
- Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and petroleum ether or heptanes.
- The reactions are generally conducted under inert atmosphere conditions to avoid catalyst deactivation.
Q & A
Q. Q1. What are the optimized synthetic routes for preparing tert-Butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?
The compound can be synthesized via microwave-assisted reactions, as demonstrated for analogous brominated tetrahydroisoquinoline derivatives. For example, tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate was synthesized using 7-bromo-1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate under microwave conditions, achieving 99% yield . Key parameters include temperature control (e.g., 80–90°C), solvent selection (e.g., DMSO for solubility), and stoichiometric ratios. Microwave irradiation enhances reaction efficiency by reducing reaction time and improving regioselectivity.
Q. Q2. How is the structural integrity of this compound verified post-synthesis?
Characterization typically involves 1H-NMR spectroscopy to confirm regiochemistry and substituent positions. For example, in tert-butyl 7-bromo derivatives, diagnostic peaks include aromatic protons (δ 6.8–7.3 ppm) and tert-butyl groups (δ 1.4–1.5 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while X-ray crystallography (using SHELX programs) resolves absolute configuration if crystalline .
Advanced Research Questions
Q. Q3. What strategies are employed to introduce diverse substituents at the 6- and 8-positions of the dihydroisoquinoline scaffold?
Advanced functionalization often involves lithiation-electrophilic quenching or cross-coupling reactions . For instance:
- Suzuki-Miyaura coupling : A boronate ester intermediate (e.g., tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate) reacts with aryl/heteroaryl halides in the presence of Pd(dppf)Cl₂ .
- Electrophilic substitution : Directed ortho-lithiation (using n-BuLi) followed by quenching with electrophiles (e.g., Br₂, CF₃SO₃H) enables regioselective bromination or triflation .
Q. Q4. How does the bromine substituent influence reactivity in downstream applications?
The bromine atom serves as a versatile handle for palladium-catalyzed cross-couplings (e.g., Heck, Sonogashira) to install bioactive motifs. For example, brominated dihydroisoquinolines are precursors to kinase inhibitors (e.g., Wee1 inhibitors), where the bromine is replaced with amino or aryl groups to modulate target binding . Computational studies (DFT or docking) can predict steric/electronic effects of bromine on transition-state geometries.
Q. Q5. What are the challenges in analyzing stereochemical outcomes during derivatization?
Stereocontrol at the 1H-position (adjacent to the carboxylate) is critical for bioactivity. Chiral HPLC or NMR chiral shift reagents (e.g., Eu(hfc)₃) resolve enantiomers, while asymmetric catalysis (e.g., chiral ligands in alkylation) ensures stereoselectivity . For example, tert-butyl azido derivatives synthesized via photoredox catalysis achieved >90% enantiomeric excess (ee) using MesAcrBF₄ as a catalyst .
Methodological Considerations
Q. Q6. How are reaction conditions optimized to minimize deprotection of the tert-butyl carbamate group?
The tert-butyl group is acid-labile; thus, reactions requiring acidic conditions (e.g., Boc removal) must be carefully controlled. Use mild acids (e.g., TFA in DCM at 0°C) or neutral/basic conditions (e.g., catalytic hydrogenation) preserves the carbamate. Stability studies (TLC or in situ IR monitoring) identify degradation thresholds .
Q. Q7. What analytical techniques are recommended for quantifying trace impurities in this compound?
- HPLC-MS : Detects hydrolyzed byproducts (e.g., free dihydroisoquinoline) with a C18 column and acetonitrile/water gradient.
- 19F-NMR (if fluorinated analogs are present): Identifies residual fluorinated reagents .
- Elemental analysis : Validates purity (>95% for most research-grade batches) .
Data Interpretation and Contradictions
Q. Q8. How should conflicting NMR data for similar derivatives be resolved?
Discrepancies in chemical shifts (e.g., δ 6.6–7.3 ppm for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or substituent electronic differences. Compare data with calculated NMR spectra (using software like ACD/Labs or Gaussian) and reference analogs (e.g., tert-butyl 7-hydroxy derivatives, δ 6.8–7.1 ppm) . Collaborative validation via inter-laboratory reproducibility studies is advised.
Q. Q9. Why do certain synthetic routes yield low regioselectivity for bromination?
Competing pathways (e.g., radical vs. electrophilic bromination) can lead to mixed products. Mechanistic studies (e.g., radical traps like TEMPO) or DFT calculations identify dominant pathways. For example, NBS (N-bromosuccinimide) in DMF favors electrophilic substitution, while LiBr under oxidative conditions may promote radical mechanisms .
Applications in Drug Discovery
Q. Q10. How is this scaffold utilized in developing kinase inhibitors?
The dihydroisoquinoline core is a privileged structure in kinase inhibitor design. For example:
- Wee1 kinase inhibitors : tert-butyl 7-amino derivatives undergo Boc deprotection and methylation to enhance cellular permeability .
- CXCR4 antagonists : Substituents at the 6- and 8-positions (e.g., bromine, methyl) optimize binding to the hydrophobic pocket of the receptor .
In vitro assays (e.g., IC₅₀ determination) and MD simulations guide lead optimization.
Safety and Handling
Q. Q11. What precautions are necessary when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
